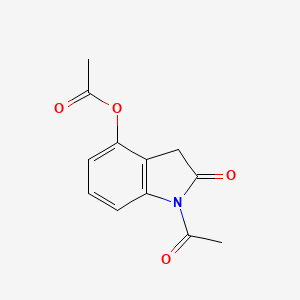

(1-acetyl-2-oxo-3H-indol-4-yl) acetate

Vue d'ensemble

Description

Acetic acid 1-acetyl-2-oxo-2,3-dihydro-1H-indol-4-yl ester is a compound that belongs to the indole derivative family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (1-acetyl-2-oxo-3H-indol-4-yl) acetate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of azobisisobutyronitrile (AIBN) as a catalyst, with hypophosphorous acid and triethylamine in 1-propanol under reflux conditions . This method yields the desired indole derivative in moderate yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. The scalability of the synthesis process is crucial for its application in various industries.

Analyse Des Réactions Chimiques

Types of Reactions

Acetic acid 1-acetyl-2-oxo-2,3-dihydro-1H-indol-4-yl ester undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound.

Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various carboxylic acid derivatives, while reduction can produce alcohols or amines.

Applications De Recherche Scientifique

Antitumor Activity

One of the most notable applications of (1-acetyl-2-oxo-3H-indol-4-yl) acetate is its antitumor activity . Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various human tumor cell lines, including colon, lung, and gastric carcinomas.

Case Studies

- Study on Cytotoxicity : In a study published in a patent document, the compound was tested against four human tumor cell lines: HT 29 (colon carcinoma), PC 3 (prostate carcinoma), H 460M (lung carcinoma), and MKN-45 (gastric carcinoma). The results demonstrated that these compounds showed marked antitumor activity, particularly against solid tumors .

- Dosage and Administration : The compounds can be administered in doses ranging from 0.01 mg to 1 g/kg body weight daily. A preferred regimen is about 1 mg to 500 mg/kg body weight daily . This flexibility in dosage allows for tailored therapeutic strategies depending on patient needs.

Pharmacological Potential Beyond Oncology

In addition to its antitumor properties, this compound is being explored for other pharmacological applications:

Lipid Lowering Agents

Recent research has indicated that indole derivatives can serve as promising leads for developing lipid-lowering agents. The structural characteristics of these compounds allow them to interact with biological pathways involved in lipid metabolism .

Data Table: Summary of Research Findings

| Study Reference | Compound Tested | Cancer Type | Key Findings | Administration |

|---|---|---|---|---|

| Patent US20030158153A1 | This compound | Colon, Lung | Significant cytotoxicity against solid tumors | 0.01 mg - 1 g/kg daily |

| ResearchGate Publication | Indole derivatives | Various Tumors | Potential as lipid-lowering agents | Varies based on study |

Mécanisme D'action

The mechanism of action of (1-acetyl-2-oxo-3H-indol-4-yl) acetate involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

Indole-3-acetic acid: A plant hormone with similar structural features.

Indole-2-carboxylic acid: Another indole derivative with distinct biological activities.

Indole-3-carboxaldehyde: Known for its use in organic synthesis and biological studies.

Uniqueness

Acetic acid 1-acetyl-2-oxo-2,3-dihydro-1H-indol-4-yl ester is unique due to its specific ester functional group and acetyl substitution, which confer distinct chemical and biological properties

Propriétés

Numéro CAS |

87234-75-1 |

|---|---|

Formule moléculaire |

C12H11NO4 |

Poids moléculaire |

233.22 g/mol |

Nom IUPAC |

(1-acetyl-2-oxo-3H-indol-4-yl) acetate |

InChI |

InChI=1S/C12H11NO4/c1-7(14)13-10-4-3-5-11(17-8(2)15)9(10)6-12(13)16/h3-5H,6H2,1-2H3 |

Clé InChI |

UZGAUBROKVHOFS-UHFFFAOYSA-N |

SMILES canonique |

CC(=O)N1C(=O)CC2=C1C=CC=C2OC(=O)C |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.